Product packaging for Octahydropyrrolo[1,2-a]pyrazine(Cat. No.:CAS No. 5654-83-1)

Octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1198759
CAS No.: 5654-83-1
M. Wt: 126.2 g/mol
InChI Key: FTTATHOUSOIFOQ-UHFFFAOYSA-N
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Description

Octahydropyrrolo[1,2-a]pyrazine is a bicyclic organic compound that serves as a novel and highly effective proline bioisostere. Its primary research value lies in the development of potent Inhibitor of Apoptosis Proteins (IAP) antagonists for cancer therapy . The design of this scaffold was based on structural studies of the natural Smac protein, which binds to IAPs and promotes cell death . When incorporated into drug candidates, this core structure mimics the Ala-Val-Pro-Ile (AVPI) binding motif of Smac, enabling the creation of small molecules that potently inhibit cancer-promoting IAPs like XIAP and cIAP1 . This mechanism can restore apoptosis in cancer cells and has shown to cause significant tumor regression in preclinical models, such as MDA-MB-231 breast cancer xenografts . Beyond its prominent role in IAP antagonism, this versatile scaffold is also utilized in other research areas. It has been identified as a key structural component in inhibitors of Human N-Myristoyltransferase-1 (NMT), an enzyme considered a promising target for anticancer and antiviral therapeutic development . Furthermore, derivatives of this compound have been explored as calcium channel blockers, demonstrating the chemical's broad applicability in medicinal chemistry and drug discovery . The scaffold's structure allows for stereoselective synthesis, enabling the production of specific enantiomers like the (8aR)-form for targeted research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B1198759 Octahydropyrrolo[1,2-a]pyrazine CAS No. 5654-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTATHOUSOIFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339772
Record name Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5654-83-1
Record name Octahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name octahydropyrrolo[1,2-a]pyrazine
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Synthetic Methodologies and Chemical Transformations of Octahydropyrrolo 1,2 a Pyrazine

De Novo Synthesis Strategies for the Octahydropyrrolo[1,2-a]pyrazine Core

The de novo synthesis of the this compound scaffold involves the construction of the bicyclic ring system from acyclic or monocyclic precursors. These strategies are crucial for creating structural diversity and accessing novel derivatives.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. In the context of this compound synthesis, amino acids, particularly proline, serve as excellent chiral building blocks. The inherent stereochemistry of the starting material is transferred to the final product, providing an efficient route to enantiopure compounds.

One notable example involves the design of this compound-based scaffolds as novel proline mimetics. nih.gov This approach leverages the stereochemistry of proline to construct the bicyclic system, which can then be incorporated into peptidomimetics with potential therapeutic applications, such as inhibitors of apoptosis (IAP) proteins. nih.govepa.gov The synthesis often begins with a protected proline derivative, which undergoes a series of reactions to build the piperazine (B1678402) ring onto the existing pyrrolidine (B122466) framework.

Intramolecular Cyclization Reactions in Piperazine Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of the piperazine ring in the this compound system. These reactions involve the formation of a new bond between two atoms within the same molecule to close the ring.

A significant advancement in this area is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. nih.govsci-hub.se This method involves the reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid. The reaction proceeds through an imine intermediate, which then undergoes an intramolecular cyclization onto the pyrrole (B145914) ring to form tetrahydropyrrolo[1,2-a]pyrazines with high yields and excellent enantioselectivities. nih.govsci-hub.se This one-pot sequence is highly efficient and tolerates a variety of substituents on both the pyrrole and aldehyde components.

Another approach involves the cyclization of N-alkyne-substituted pyrrole derivatives, which can lead to the formation of pyrrolopyrazinone moieties, key intermediates that can be further reduced to the this compound core. mdpi.com

Reductive Cyclization Pathways

Reductive cyclization pathways offer a direct route to the this compound core by forming the piperazine ring through a reduction and cyclization cascade. A common strategy is reductive amination, where a dicarbonyl compound or its equivalent reacts with a diamine precursor, followed by reduction of the resulting imine or enamine intermediates.

A conceptually related approach is the reductive cyclization of dioximes. nih.gov This method involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. Subsequent catalytic reductive cyclization of the dioxime unit directly yields the piperazine ring. nih.gov While not yet specifically reported for this compound, this strategy holds promise for its synthesis from appropriate pyrrolidine-based precursors.

Diastereoselective and Enantioselective Synthesis

The biological activity of this compound derivatives is often highly dependent on their stereochemistry. Therefore, the development of diastereoselective and enantioselective synthetic methods is of paramount importance.

Control of Stereochemistry in this compound Synthesis

Achieving control over the multiple stereocenters of the this compound scaffold is a significant challenge. Diastereoselectivity can often be controlled by the careful choice of substrates and reaction conditions, particularly in intramolecular cyclization reactions where the existing stereocenters of a chiral precursor can direct the formation of new ones.

For instance, in the synthesis of substituted octahydropyrrolo[1,2-a]pyrazines, the stereochemistry of the substituents on the pyrrolidine ring can influence the facial selectivity of the piperazine ring closure, leading to the preferential formation of one diastereomer over another.

Chiral Auxiliary and Catalytic Asymmetric Methods

The use of chiral auxiliaries and catalytic asymmetric methods represents the state-of-the-art in the enantioselective synthesis of octahydropyrrolo[1,2-a]pyrazines.

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is incorporated into a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed. While broadly applied in asymmetric synthesis, specific examples detailing the use of classical chiral auxiliaries for the construction of the this compound core are less common in recent literature, which has shifted towards more efficient catalytic methods.

Catalytic Asymmetric Methods: Catalytic asymmetric synthesis is a highly efficient approach that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A prominent example is the asymmetric hydrogenation of dihydropyrrolo[1,2-a]pyrazines or their corresponding pyrazinium salts. nih.govacs.orgsioc-journal.cn Iridium complexes with chiral phosphine (B1218219) ligands have proven to be highly effective catalysts for this transformation, affording tetrahydropyrrolo[1,2-a]pyrazines in high yields and with excellent enantiomeric excesses (ee). nih.govacs.orgsioc-journal.cn

The following table summarizes key findings in the catalytic asymmetric hydrogenation of pyrrolo[1,2-a]pyrazine (B1600676) precursors:

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
[Ir(COD)Cl]₂ / Cy-WalPhos3,4-Dihydropyrrolo[1,2-a]pyrazinesTetrahydropyrrolo[1,2-a]pyrazinesup to 99up to 95 sioc-journal.cn
Iridium / Chiral LigandPyrrolo[1,2-a]pyrazinium saltsTetrahydropyrrolo[1,2-a]pyrazines-up to 95 nih.govacs.org
Ir-catalyst2,5-disubstituted pyrrolo[1,2-a] nih.govsioc-journal.cnacs.orgtriazolo[5,1-c]pyrazines5,6-dihydropyrrolo[1,2-a] nih.govsioc-journal.cnacs.orgtriazolo[5,1-c]pyrazines86-98up to 99 acs.org

Furthermore, as previously mentioned, chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed as catalysts in the asymmetric intramolecular aza-Friedel-Crafts reaction to produce chiral tetrahydropyrrolo[1,2-a]pyrazines. nih.govsci-hub.se The following table highlights representative results from this method:

Catalyst (Chiral Phosphoric Acid)AldehydePyrrole DerivativeYield (%)ee (%)Reference
PA1cBenzaldehydeN-aminoethylpyrrole716 sci-hub.se
BINOL-derived PAVarious aldehydesN-aminoethylpyrrolesup to 91up to 94 sci-hub.se

Derivatization and Functionalization Strategies of the this compound Scaffold

The strategic modification of the this compound core is crucial for developing new therapeutic agents. These modifications can be broadly categorized into reactions that introduce new functional groups and those that alter the core structure itself.

Alkylation and acylation are fundamental transformations for modifying the this compound scaffold, primarily at the nitrogen atoms.

Alkylation: The introduction of alkyl groups onto the pyrazine (B50134) nitrogen can be achieved through various methods. Reactions with alkyl halides in the presence of a base are a common approach. semanticscholar.orgmdpi.com For instance, N-alkylation of pyrazoles, a related class of heterocycles, often employs basic conditions to deprotonate the nitrogen, followed by reaction with an alkyl halide. semanticscholar.orgmdpi.com Alternative methods include the use of trichloroacetimidates as electrophiles in the presence of an acid catalyst like camphorsulfonic acid (CSA), which can provide good yields of N-alkylated products. semanticscholar.orgmdpi.com

Acylation: Acylation introduces an acyl group, typically at a nitrogen atom, and can significantly influence the electronic and steric properties of the molecule. The acylation of pyrrolo[1,2-a]pyrazines has been studied using reagents like acetic anhydride (B1165640) and various carboxylic acid chlorides. osi.lv Research has shown that these reactions can selectively occur at the α-position of the pyrrole ring if it is unsubstituted. osi.lv One-pot acylation systems have also been developed using pyrazinethiols, which react with acyl chlorides to form active esters capable of acylating amines and alcohols. clockss.org A catalyst-free approach for the synthesis of 6-acylated pyrrolo[1,2-a] researchgate.netnih.govrsc.orgtriazolo[5,1-c]pyrazines has also been reported, involving the sequential reaction of pyrrole-2-carbonitrile (B156044) derivatives with DMF-DMA and acyl hydrazides. rsc.org

Table 1: Examples of Alkylation and Acylation Reactions

Reaction Type Reagents Product Type Reference
N-Alkylation Alkyl Halide, Base N-Alkyl-octahydropyrrolo[1,2-a]pyrazine semanticscholar.orgmdpi.com
N-Alkylation Trichloroacetimidate, Acid Catalyst N-Alkyl-octahydropyrrolo[1,2-a]pyrazine semanticscholar.orgmdpi.com
Acylation Acetic Anhydride/Acid Chloride Acyl-pyrrolo[1,2-a]pyrazine osi.lv
One-pot Acylation Pyrazinethiol, Acyl Chloride Acylated Amine/Alcohol clockss.org
Catalyst-free Acylation DMF-DMA, Acyl Hydrazide 6-Acyl-pyrrolo[1,2-a] researchgate.netnih.govrsc.orgtriazolo[5,1-c]pyrazine rsc.org

The introduction of sulfonyl and halogen groups can further diversify the chemical space of this compound derivatives.

Sulfonylation: The reaction of the this compound scaffold with sulfonyl halides, such as phenylsulfonyl chloride, in the presence of a suitable base, can lead to the formation of N-sulfonylated derivatives. google.com This functionalization is valuable for creating analogues with altered solubility and biological activity.

Halogenation: While specific examples of direct halogenation on the this compound core are not extensively detailed in the provided results, general methods for halogenating heterocyclic compounds can be inferred. Electrophilic halogenating agents could potentially react at electron-rich positions of the aromatic pyrrole ring in partially unsaturated analogues.

The reactivity of both nitrogen and carbon atoms within the this compound system allows for a wide range of chemical modifications.

Reactions at Nitrogen Centers: The nitrogen atoms in the pyrazine ring are nucleophilic and are the primary sites for alkylation, acylation, and sulfonylation, as previously discussed. semanticscholar.orgmdpi.comosi.lvgoogle.com These reactions are fundamental to building a library of diverse derivatives.

Reactions at Carbon Centers: The carbon atoms of the pyrrole ring, particularly in unsaturated pyrrolo[1,2-a]pyrazines, are susceptible to electrophilic substitution. Acylation, for example, has been shown to occur selectively at the α-position of the pyrrole ring. osi.lv In the case of pyrazine 1-oxides, a related system, reactions with electrophiles in the presence of a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can lead to alkylation and acylation at the carbon atoms of the pyrazine ring. clockss.org

Controlling the position of new functional groups is a key challenge in the synthesis of complex molecules.

Regioselective synthesis of pyrido[3,2-e] researchgate.netnih.govrsc.orgtriazolo[4,3-a]pyrazines has been achieved through a one-pot reaction where hydrazides react selectively at the 3-chloro substituent of 2,3-dichloropyrido[2,3-b]pyrazine, followed by intramolecular cyclization. researchgate.net While this example does not directly involve the this compound core, it highlights a strategy that could be adapted. For unsymmetrical pyrazoles, N-alkylation with trichloroacetimidates can lead to a mixture of regioisomers, with the major product often determined by steric factors. semanticscholar.orgmdpi.com

Advanced Synthetic Techniques for Analogue Generation

Modern synthetic methods offer efficient ways to generate libraries of this compound analogues.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is highly efficient in terms of time, energy, and atom economy. nih.gov

Several MCRs have been developed for the synthesis of pyrrolo[1,2-a]pyrazine derivatives. One such method involves the reaction of N-allenylpyrrole-2-carbaldehydes with phenylhydrazine, which affords phenylaminopyrrolo[1,2-a]pyrazinium salts in high yields. researchgate.net Another three-component reaction leading to dihydropyrrolopyrazinones involves the combination of 1,2-diaminoethane, ethyl pyruvate, and α-bromo ketones in the presence of iron(III) chloride. mdpi.com These MCRs provide rapid access to a variety of substituted pyrrolo[1,2-a]pyrazine scaffolds, which can be further modified to generate a diverse library of compounds for biological screening. researchgate.netmdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is aimed at reducing the environmental impact of the chemical processes involved. While dedicated studies comprehensively evaluating all twelve principles for a specific synthetic route to this compound are not abundant, the existing literature highlights a trend towards more sustainable practices.

Key green chemistry principles relevant to the synthesis of this compound include:

Prevention of Waste: The ideal synthesis would produce no waste. One-pot and tandem reactions are particularly effective in this regard as they minimize intermediate purification steps, thereby reducing solvent and material loss. A serendipitous one-pot synthesis of the this compound core has been reported, which significantly reduces waste by combining multiple transformations in a single reaction vessel.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Classical multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups. Modern approaches, such as catalytic asymmetric intramolecular aza-Friedel-Crafts reactions to produce chiral tetrahydropyrrolo[1,2-a]pyrazines, can offer higher atom economy by minimizing the generation of byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled. The development of catalyst-free synthetic routes, such as the assembly of polyfunctionalized pyrrolo[1,2-a] scite.aimdpi.comeurekaselect.comtriazolo[5,1-c]pyrazines, represents a significant advancement in green synthesis. mdpi.com Where catalysts are necessary, the focus is on developing highly efficient and recyclable catalysts.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. Microwave-assisted and ultrasound-assisted syntheses, which can significantly reduce reaction times and energy consumption, are emerging as valuable tools in the synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives, and could be applied to this compound synthesis. rsc.org

Use of Renewable Feedstocks: The use of starting materials derived from renewable resources is a cornerstone of green chemistry. While many current syntheses of this compound rely on petroleum-based starting materials, future research could explore the use of bio-based feedstocks. For instance, amino acids or other natural products could serve as chiral precursors.

The following table provides a conceptual overview of how different synthetic strategies for pyrrolopyrazine derivatives can be assessed against selected green chemistry principles.

Synthetic StrategyKey Green Chemistry Principle(s) AddressedPotential for this compound Synthesis
One-Pot/Tandem ReactionsWaste Prevention, Atom Economy, Energy EfficiencyHigh - Reduces intermediate handling and purification steps, leading to a more streamlined and less wasteful process.
Catalytic Asymmetric SynthesisUse of Catalysis, High Atom EconomyHigh - Enables the stereoselective synthesis of chiral derivatives with minimal waste.
Catalyst-Free SynthesisPrevention of Waste (from catalyst), Less Hazardous Chemical SynthesisHigh - Eliminates the need for potentially toxic and expensive metal catalysts.
Microwave/Ultrasound-Assisted SynthesisDesign for Energy EfficiencyModerate to High - Can accelerate reaction rates and reduce energy consumption, but scalability can be a challenge.
Synthesis from Renewable FeedstocksUse of Renewable FeedstocksEmerging - Represents a future direction for making the synthesis truly sustainable from its origin.

Synthetic Challenges and Future Methodological Developments

Despite the progress in synthesizing this compound and its derivatives, several challenges remain, which also point towards avenues for future methodological developments.

Current Synthetic Challenges:

Stereoselectivity: The this compound scaffold contains at least one chiral center at the bridgehead carbon (C8a). The synthesis of enantiomerically pure or diastereomerically pure derivatives is a significant challenge. nih.gov Many existing synthetic routes result in racemic mixtures, necessitating chiral resolution, which is often inefficient and costly. The development of stereoselective and stereospecific reactions is therefore a primary objective.

Harsh Reaction Conditions and Hazardous Reagents: Some synthetic methods employ harsh reaction conditions, such as high temperatures and pressures, or utilize toxic and hazardous reagents and solvents. This poses safety risks and environmental concerns, and is contrary to the principles of green chemistry.

Limited Substituent Diversity: The introduction of a wide range of substituents onto the bicyclic scaffold can be difficult. Developing synthetic methods that allow for the late-stage functionalization of the this compound core would be highly beneficial for creating diverse compound libraries for biological screening.

Future Methodological Developments:

Advanced Catalytic Systems: The future of this compound synthesis will likely rely on the development of novel and highly efficient catalytic systems. This includes the design of new chiral catalysts for asymmetric synthesis, as well as the use of earth-abundant and non-toxic metal catalysts to replace precious metal catalysts. acs.org Biocatalysis, using enzymes to perform specific transformations with high selectivity under mild conditions, also holds significant promise.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. The implementation of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Computational Chemistry and Machine Learning: In silico tools are becoming increasingly powerful in predicting reaction outcomes and designing novel synthetic routes. Computational chemistry can be used to understand reaction mechanisms and to design more effective catalysts. Machine learning algorithms can be trained on existing reaction data to predict optimal reaction conditions and to propose novel synthetic pathways.

C-H Activation/Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes by avoiding the need for pre-functionalized starting materials. The development of methods for the regioselective and stereoselective C-H functionalization of the this compound core would represent a major breakthrough, allowing for the rapid diversification of this scaffold.

The following table summarizes the key synthetic challenges and potential future solutions for the synthesis of this compound.

Synthetic ChallengePotential Future Methodological Development
Lack of StereocontrolDevelopment of novel chiral catalysts (metal-based and organocatalysts), biocatalysis.
Multi-step, Inefficient SynthesesOne-pot/tandem reactions, flow chemistry, C-H activation strategies.
Use of Hazardous MaterialsCatalyst-free reactions, use of greener solvents (e.g., water, ionic liquids), biocatalysis.
Limited Substituent DiversityLate-stage C-H functionalization, development of more versatile cross-coupling methodologies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Octahydropyrrolo 1,2 a Pyrazine Derivatives

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations and conformational landscape analysis are powerful computational tools used to investigate the dynamic nature of molecules over time. These methods provide insights into the accessible conformations of a molecule, the energy barriers between them, and how the molecule might interact with a biological target. For rigid bicyclic systems like the octahydropyrrolo[1,2-a]pyrazine core, understanding the subtle conformational changes and the influence of different substituents is key to elucidating their biological function.

Detailed Research Findings:

While specific, in-depth molecular dynamics studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles of such analyses are well-established for similar bicyclic and piperazine-containing heterocyclic systems. nih.govnih.govnih.govnih.gov These studies generally reveal that even seemingly rigid scaffolds can exhibit significant local flexibility, which can be critical for receptor binding and biological activity.

For instance, computational docking studies on cyclohexyl-octahydropyrrolo[1,2-a]pyrazine-based inhibitors of human N-myristoyltransferase-1 have demonstrated the importance of the scaffold in orienting substituents for optimal interaction with the enzyme's binding site. nih.gov Although not a full molecular dynamics study, this highlights the utility of computational approaches in understanding the spatial arrangement of these molecules. The most potent inhibitors in this series were found to bind with excellent complementarity to the peptide-binding site of the enzyme, a finding rationalized through computational models. nih.gov

Molecular dynamics simulations on related bicyclic piperazine (B1678402) derivatives have shown that the conformational preferences of the ring system can significantly influence their activity. nih.gov The absolute configuration of chiral centers within the bicyclic structure is often a determining factor for agonist or antagonist activity at a given receptor. nih.gov Furthermore, conformational analysis of substituted piperazines has revealed that in some cases, an axial orientation of a substituent is preferred and that this conformation can be stabilized by intramolecular hydrogen bonding. nih.gov This preferred conformation can mimic the spatial orientation of endogenous ligands, thus explaining the observed biological activity. nih.gov

Applying these principles to the this compound system, MD simulations would allow researchers to:

Explore the Conformational Space: Identify the most stable low-energy conformations of the bicyclic ring system. The fusion of the pyrrolidine (B122466) and piperazine rings can lead to distinct chair, boat, and twist-boat conformations for the six-membered ring, and the pyrrolidine ring can adopt various envelope and twisted forms.

Analyze Dihedral Angles: Track the fluctuations of key dihedral angles over the course of a simulation to understand the flexibility of the ring system and the orientation of substituents.

Simulate Solvent Effects: Observe how the presence of water or other solvents influences the conformational preferences of the molecule.

Predict Binding Modes: When combined with a model of a biological target, MD simulations can provide a dynamic picture of the binding process, revealing key interactions and the conformational changes that may occur upon binding.

The data generated from such simulations are invaluable for building robust SAR and SPR models, guiding the synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Interactive Data Table: Representative Conformational Analysis Data

The following table represents the type of data that would be generated from a conformational analysis and molecular dynamics study of a hypothetical substituted this compound derivative. This data is illustrative and serves to demonstrate the output of such computational investigations.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°)Key Dihedral Angle 2 (°)Population (%)
10.00-60.5175.265
21.2558.9178.125
32.50-55.3-65.810

This table is a hypothetical representation of data from a computational chemistry study.

This representative data illustrates how different conformations possess distinct energy levels and geometries, leading to a specific population distribution at equilibrium. Understanding this landscape is a critical step in rational drug design.

Computational Chemistry and Cheminformatics in Octahydropyrrolo 1,2 a Pyrazine Research

Molecular Docking Studies and Receptor-Ligand Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of octahydropyrrolo[1,2-a]pyrazine research, docking studies are instrumental in understanding how derivatives of this scaffold interact with their biological targets.

Binding Site Characterization and Interaction Profiling

Molecular docking simulations enable the detailed characterization of the binding sites of receptors that accommodate this compound-based ligands. For instance, in the development of novel antagonists for the inhibitor of apoptosis (IAP) proteins, the design of an this compound scaffold was guided by the X-ray co-crystal structure of the second mitochondria-derived activator of caspase (Smac) with the X-chromosome-linked IAP (XIAP) protein. nih.gov This allowed for the precise placement of the scaffold as a proline bioisostere.

X-ray crystallographic analysis of a potent derivative, compound 45, bound to both cellular IAP1 (cIAP1) and XIAP revealed key interactions. nih.gov These analyses provide a structural basis for the observed binding affinities and selectivity, highlighting the specific amino acid residues and types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for ligand recognition.

Similarly, in the design of mu-opioid receptor antagonists, the this compound scaffold was used to replace an existing template. nih.gov Docking studies of these new derivatives into the mu-opioid receptor would elucidate the specific interactions within the receptor's binding pocket that contribute to their antagonist activity.

Prediction of Binding Affinities and Modes

Beyond identifying key interactions, molecular docking can predict the binding affinities and modes of this compound derivatives. This predictive power is crucial for prioritizing compounds for synthesis and experimental testing. For example, a study on novel mu-opioid receptor antagonists based on the this compound scaffold identified a compound with high affinity for the mu-opioid receptor (Ki = 0.47 nM) and potent in vitro antagonist activity (IC50 = 1.8 nM). nih.gov

The design of IAP antagonists also led to a compound (compound 45) with potent inhibitory activity against cIAP1 (IC50: 1.3 nM) and XIAP (IC50: 200 nM). nih.gov The significant difference in affinity between the two IAPs was explained by X-ray crystallographic analysis, which detailed the specific interactions contributing to the higher affinity for cIAP1. nih.gov

CompoundTargetBinding Affinity (Ki)Functional Activity (IC50)
Compound 36Mu-opioid receptor0.47 nM1.8 nM (antagonist)
Compound 45cIAP11.3 nM (inhibitory)
Compound 45XIAP200 nM (inhibitory)

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of molecules, offering insights that are complementary to molecular docking.

Electronic Structure Analysis of this compound Derivatives

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of this compound derivatives. nih.govscispace.com These calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and partial atomic charges. This information is critical for understanding the reactivity of the molecule and its potential for intermolecular interactions. For instance, the substitution of the CH groups in a pyrazine (B50134) ring with nitrogen atoms removes the degeneracy of the π-frontier orbital, making the B3g orbital the highest occupied π-orbital and lowering the energy of the lowest unoccupied molecular orbital. researchgate.net This alteration in electronic structure influences the molecule's ability to form coordination bonds and act as a bridging ligand. researchgate.net

Reaction Mechanism Elucidation through Computational Methods

Computational methods are also used to elucidate the mechanisms of chemical reactions involved in the synthesis of this compound derivatives. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction pathway. For example, computational studies on the reaction mechanism of dihydropyrimidinase, an enzyme that can be used in the production of β-amino acids, have been performed using a quantum mechanical cluster approach based on DFT. rsc.org These studies can reveal the role of specific catalytic residues and the stereospecificity of the reaction, which is valuable for optimizing synthetic routes and designing more efficient catalysts. rsc.org

Cheminformatics Applications

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. For this compound research, these applications are primarily focused on establishing relationships between chemical structure and biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a key application of cheminformatics. In a study of substituted 1,2,3,4,6,7,12,12a-octahydropyrazino[2',1':6,1]pyrido[3,4-b]indoles, a class of neuroleptics, QSAR analysis was used to develop models that correlated the chemical structures with their biological activity. nih.gov The best model showed a high correlation between predicted and experimental activity data (r=0.967). nih.gov This analysis identified that hydrophobicity, dipole moment, and certain structural features were important variables in describing the neuroleptic activity. nih.gov

Pharmacophore mapping is another valuable cheminformatics tool. It involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This information can then be used to search for other molecules with a similar pharmacophore or to design new molecules that fit the pharmacophore model. For pyrazole (B372694) derivatives, a three-point pharmacophore model was developed with two hydrophobic groups and one hydrogen bond acceptor, yielding a statistically significant 3D-QSAR model. nih.gov

Cheminformatics MethodApplication to this compound ResearchKey Findings
QSARModeling the neuroleptic activity of substituted octahydropyrazino[2',1':6,1]pyrido[3,4-b]indoles. nih.govHydrophobicity, dipole moment, and specific structural features are key determinants of activity. nih.gov
Pharmacophore MappingDevelopment of models for antiproliferative agents based on pyrazole derivatives. nih.govA three-point pharmacophore (two hydrophobic, one H-bond acceptor) was identified. nih.gov

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS). For the this compound scaffold, virtual screening and library design are instrumental in exploring its potential as a privileged structure in drug discovery.

The process often begins with the creation of a virtual library of this compound analogues. This can involve enumerating commercially available compounds or generating novel, synthetically accessible structures through computational means. optibrium.comchemrxiv.org These libraries can contain thousands to billions of virtual compounds. optibrium.comchemrxiv.org

A key application of this methodology was demonstrated in the discovery of inhibitors for human N-Myristoyltransferase-1 (NMT-1), an emerging therapeutic target. psu.edu Researchers screened a diverse library of approximately 16,000 compounds, which led to the identification of the cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) chemotype as a potent inhibitor of the enzyme. psu.edu

The screening process itself can employ several methods:

Ligand-based virtual screening: This approach uses the structure of a known active molecule to find other molecules with similar features. Methods like 3D pharmacophore modeling are common, where a model representing the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity is created and used to filter the library. nih.gov

Structure-based virtual screening: When the 3D structure of the biological target is known, molecular docking can be employed. This method predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov In the NMT-1 inhibitor study, computational docking was used to confirm that the most potent COPP-based inhibitor binds effectively to the peptide-binding site of the enzyme, providing a rationale for its activity at a molecular level. psu.edu

By using these virtual screening workflows, researchers can rapidly prioritize a manageable number of this compound derivatives for synthesis and biological testing, significantly streamlining the hit-finding process. nih.gov

Data Mining and Predictive Modeling of this compound Analogues

Data mining and predictive modeling involve analyzing datasets of chemical structures and their associated biological activities to build models that can predict the activity of new, untested compounds. A cornerstone of this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

QSAR is founded on the principle that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. nih.gov For this compound analogues, QSAR studies are crucial for understanding how modifications to the scaffold influence its biological effects.

The development of a QSAR model typically involves these steps:

Data Set Compilation: A collection of this compound analogues with experimentally determined biological activities (e.g., IC50 values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors (numerical values that encode information about the chemical structure) are calculated for each molecule. These can include topological, geometrical, physicochemical, or electronic descriptors. nih.gov

Model Building: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The model's predictive power is rigorously tested to ensure it is robust and not a result of chance correlation.

A successful application of this approach was seen in the study of COPP inhibitors of NMT-1, where a QSAR equation was derived for the series of 32 compounds. psu.edu This model achieved a good correlation (r² = 0.72), indicating that it could reasonably predict the inhibitory activity of new analogues based on their structural features. psu.edu Such models are invaluable for guiding lead optimization, as they can help chemists decide which modifications to the this compound core are most likely to improve potency.

While these methods are powerful, it has been noted that despite the biological importance of the broader pyrrolopyrazine scaffold, comprehensive Structure-Activity Relationship (SAR) and QSAR studies remain relatively limited, highlighting an area for future research. researchgate.net

Computational Approaches for ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity)

A promising drug candidate must not only be potent against its target but also possess favorable ADMET properties. nih.gov Predicting these properties early in the discovery process is critical to avoid costly failures in later stages of development. Computational, or in silico, ADMET prediction has become an indispensable tool for evaluating the drug-likeness of compounds like this compound and its derivatives. nih.gov

These predictive models are typically built using QSAR-like methods, correlating calculated molecular descriptors with experimental ADMET data. nih.gov A variety of properties can be predicted:

Absorption: Models can predict properties like human intestinal absorption, aqueous solubility, and cell permeability (e.g., Caco-2). Key descriptors often include polar surface area (PSA) and lipophilicity (logP). researchgate.net

Distribution: Predictions can be made for blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which determine where the drug goes in the body. nih.gov

Metabolism: Computational models can identify potential sites of metabolism by cytochrome P450 enzymes, helping to predict the metabolic stability of a compound.

Excretion: Properties related to how the body eliminates a drug can be modeled.

Toxicity: A range of toxicity endpoints can be predicted, including potential for hERG channel inhibition (a marker for cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

The following table illustrates the types of parameters evaluated during a computational ADMET assessment for a hypothetical this compound derivative.

Table 1: Example of In Silico ADMET Profile for a Hypothetical this compound Analogue

ADMET Property Parameter Predicted Value General Interpretation
Absorption Aqueous Solubility (logS) -3.5 Moderately soluble
Intestinal Absorption High Well absorbed from the gut
Distribution Blood-Brain Barrier (BBB) Penetration Low Unlikely to cross into the brain
Plasma Protein Binding (%) 85% Moderately bound to plasma proteins
Metabolism CYP2D6 Inhibition Non-inhibitor Low risk of drug-drug interactions via CYP2D6
Toxicity hERG Inhibition Low risk Unlikely to cause cardiotoxicity

Compound Index

Table 2: List of Mentioned Compounds

Compound Name
This compound
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)
Imidazo[1,2-a]pyridine

Mechanistic Investigations of Biological Activities Mediated by Octahydropyrrolo 1,2 a Pyrazine Compounds

Mechanism of Action as N-Myristoyltransferase (NMT-1) Inhibitors

Derivatives of octahydropyrrolo[1,2-a]pyrazine have been identified as inhibitors of human N-Myristoyltransferase-1 (NMT-1), an enzyme that attaches the fatty acid myristate to the N-terminus of a variety of proteins. nih.govpsu.edu This lipid modification, known as myristoylation, is critical for protein localization to cellular membranes and for their function in signaling pathways.

Competitive and Noncompetitive Inhibition Profiles

Kinetic studies have elucidated a dual mechanism of inhibition for the most potent compounds within the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) class. nih.govresearchgate.net These inhibitors exhibit a complex interaction with NMT-1, which has two primary binding sites: one for the myristoyl-CoA lipid donor and another for the protein or peptide substrate.

Specifically, the most potent inhibitor from a studied series, a compound containing a 9-ethyl-9H-carbazole moiety, was found to act as a competitive inhibitor with respect to the peptide-binding site. nih.govpsu.edu This indicates that the inhibitor directly competes with the native protein substrate for access to the enzyme's active site. Computational docking studies support this finding, showing that the inhibitor binds with excellent complementarity to the peptide-binding pocket of the enzyme. nih.gov

Simultaneously, the same compound demonstrated noncompetitive inhibition concerning the myristoyl-CoA binding site. nih.govpsu.edu This mode of inhibition implies that the inhibitor binds to a site distinct from the myristoyl-CoA pocket and can inhibit the enzyme's activity regardless of whether the lipid substrate is bound or not. This dual inhibitory profile suggests a sophisticated mechanism of action that disrupts the catalytic function of NMT-1 by interfering with substrate recognition.

Cellular Effects on Protein Myristoylation and Localization

The inhibition of NMT-1 by this compound derivatives has direct and observable consequences within intact cells. nih.govresearchgate.net The primary function of myristoylation is to anchor proteins to cellular membranes. When NMT-1 activity is blocked, newly synthesized proteins that would normally be myristoylated are left unmodified.

To visualize this effect, researchers used monkey CV-1 cells engineered to express a green fluorescent protein (GFP) fused to a sequence that marks it for myristoylation. nih.gov In untreated cells, the myristoylated GFP fusion protein correctly localizes to the plasma membrane. However, upon treatment with an this compound-based NMT inhibitor, a distinct redistribution of the GFP fluorescence was observed. The protein was no longer tethered to the membrane and instead was found dispersed throughout the cytosol. nih.govresearchgate.net This cellular experiment provides clear evidence that these compounds effectively inhibit protein myristoylation in a living system, leading to the mislocalization of target proteins and subsequent disruption of their biological functions. nih.gov

Interactions with Inhibitors of Apoptosis (IAP) Proteins

The this compound scaffold has also been ingeniously utilized to create antagonists of Inhibitor of Apoptosis (IAP) proteins. nih.govepa.gov These proteins, such as X-chromosome-linked IAP (XIAP) and cellular IAP1 (cIAP1), are key regulators of apoptosis (programmed cell death) and are often overexpressed in cancer cells, allowing them to evade cell death.

Binding to XIAP and cIAP1 BIR Domains

The design of these IAP antagonists was based on mimicking the natural pro-apoptotic protein Smac (Second Mitochondria-derived Activator of Caspase). nih.gov The N-terminal four amino acids of Smac (AVPI) bind to a specific region on IAP proteins called the BIR (Baculoviral IAP Repeat) domain, thereby neutralizing the IAP's anti-apoptotic function. The this compound core was developed as a novel bioisostere to mimic the critical proline residue in the AVPI sequence. nih.govepa.gov

Lead optimization of this scaffold resulted in compounds with high binding affinity to the BIR domains of both XIAP and cIAP1. nih.gov One particularly potent compound, T-3256336, demonstrated nanomolar inhibitory activity against these proteins. nih.govepa.gov

CompoundTarget ProteinInhibitory Activity (IC₅₀)
T-3256336 cIAP11.3 nM nih.govepa.gov
XIAP200 nM nih.govepa.gov

X-ray crystallography of this compound bound to both XIAP and cIAP1 confirmed that it successfully mimics the binding of the native Smac peptide. nih.gov The analysis revealed the specific molecular interactions responsible for its high affinity, particularly the interactions that explain its more potent inhibition of cIAP1 compared to XIAP. nih.gov

Modulation of Apoptotic Pathways

By binding to and inhibiting IAP proteins, this compound-based antagonists effectively remove the "brakes" on the apoptotic machinery. nih.gov The inhibition of cIAP1 and XIAP frees caspases, the executioner enzymes of apoptosis, to initiate the cascade of events leading to cell death.

The functional consequence of this IAP antagonism is potent pro-apoptotic activity in cancer cells. The lead compound T-3256336 not only showed potent IAP inhibitory activity but also translated this into strong tumor growth inhibition, with a GI₅₀ value of 1.8 nM in MDA-MB-231 breast cancer cells. nih.gov Furthermore, this potent cellular activity led to significant tumor regression in a xenograft model using the same cancer cell line, demonstrating the therapeutic potential of modulating apoptotic pathways with these compounds. nih.gov

Modulation of Ion Channels and Receptors

The versatility of the this compound chemical structure has led to its exploration in other areas of neuropharmacology, including the modulation of ion channels and receptors. While the mechanisms are not as deeply characterized as for NMT or IAP inhibition, research points to effects on pathways relevant to neurological disorders like epilepsy.

Derivatives of perhydropyrrolo[1,2-a]pyrazine have been synthesized and evaluated as anticonvulsant agents. nih.govmdpi.com These compounds were tested in various animal models of epilepsy, including the maximal electroshock seizure (MES), subcutaneous Metrazol (scMET), and 6 Hz seizure models. nih.govnih.gov The 6 Hz model is particularly relevant as it is considered a model of pharmacoresistant partial seizures. nih.govmdpi.com Several derivatives showed significant efficacy, particularly in the 6 Hz model, suggesting a mechanism of action that may differ from classical anticonvulsants. nih.gov While these studies establish the in vivo activity, the precise molecular targets within ion channel or receptor families have not been fully elucidated.

Separately, a patent application has described substituted octahydropyrrolo[1,2-a]pyrazines as potential calcium channel blockers, suggesting a direct interaction with voltage-gated calcium channels. google.com Additionally, other related structures have been investigated as antagonists for mu-opioid receptors. nih.gov These findings indicate that the this compound scaffold can be adapted to interact with a range of receptor and channel targets, though further mechanistic studies are required to confirm and detail these interactions.

Activity as Calcium Channel Blockers

While direct studies on the unsubstituted this compound as a calcium channel blocker are limited, the scaffold is integral to more complex molecules that exhibit this activity. Calcium channel blockers (CCBs) are crucial therapeutic agents, particularly for cardiovascular diseases, that function by inhibiting the influx of Ca²⁺ into cells. nih.gov Their primary targets are often L-type voltage-gated calcium channels (CaV). nih.gov

The mechanism of action for CCBs can be broadly categorized into two types: allosteric modulation and direct pore block. nih.gov Dihydropyridines, for instance, bind to an external site on the channel protein, inducing a conformational change that prevents ion conduction without physically obstructing the pore. nih.gov In contrast, other classes of CCBs, like phenylalkylamines, bind within the central cavity of the channel's pore, creating a physical blockage. nih.gov

Derivatives of the this compound core have been identified in the development of novel N-type calcium channel blockers. These channels are considered significant targets for chronic pain management. researchgate.net Structural modifications of screening hits have led to the identification of potent N-type calcium channel blockers, demonstrating the utility of this heterocyclic system in designing selective inhibitors. researchgate.net

Potential for Dopamine (B1211576) Receptor Modulation

The this compound framework is a recognized scaffold in the design of ligands for dopamine receptors, particularly the D2 and D4 subtypes. google.com Disorders of the dopamine system are implicated in a range of neurological and psychiatric conditions, and ligands that modulate these receptors are of significant therapeutic interest. google.com

Compounds built upon this scaffold have been developed as ligands for dopamine receptor subtypes. google.com Dopamine agonists, for example, are key in managing motor symptoms in Parkinson's disease by activating D2-class receptors to compensate for reduced dopaminergic transmission. nih.gov The specific binding profile and whether a compound acts as an agonist or antagonist are dictated by its detailed molecular structure and substituents. The development of substituted 2,7-octahydropyrrolo[1,2-a]pyrazine derivatives has been pursued for their potential as neuroleptic agents, highlighting the tunability of this core structure for achieving desired interactions with dopamine system components. google.com

Interactions with Opioid Receptors

The this compound scaffold has been successfully employed to create potent and selective antagonists for the mu (μ) opioid receptor. nih.gov Opioid receptors, including the mu, delta (δ), and kappa (κ) subtypes, are central to pain perception and are the targets of opioid analgesics. nih.gov

In one notable study, researchers designed a series of new μ-opioid receptor antagonists by replacing an octahydroquinolizine template with an this compound scaffold. This strategic modification led to the identification of compounds with high affinity and potent antagonist activity at the μ-opioid receptor. nih.gov For example, a specific derivative, 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol, displayed a binding affinity (Ki) of 0.47 nM and potent in vitro antagonist activity (IC50) of 1.8 nM for the μ-receptor. nih.gov This work underscores how the rigid, defined structure of the this compound core can be functionalized to achieve highly specific interactions with receptor binding pockets.

Table 1: Opioid Receptor Antagonist Activity of an this compound Derivative

Compound Target Receptor Binding Affinity (Ki) Antagonist Activity (IC50)

Antimicrobial Mechanisms

Derivatives of this compound have emerged as a significant class of antimicrobial agents. ontosight.airesearchgate.net Natural products containing this core, particularly the diketopiperazine form, pyrrolo[1,2-a]pyrazine-1,4-dione, have been isolated from marine bacteria and shown to be effective against pathogenic microorganisms. nih.govnih.govresearchgate.net

Inhibition of Topoisomerase IV

While direct evidence of this compound derivatives specifically inhibiting Topoisomerase IV is not extensively detailed in the provided search results, compounds with related heterocyclic structures are known to function as topoisomerase inhibitors. nih.gov Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for antibacterial drugs. For instance, pyrazolo[1,5-a]indole derivatives, which share a fused heterocyclic nature, have been identified as a new class of topoisomerase inhibitors with a broad spectrum of antitumor activities. nih.gov The mechanism often involves stabilizing the covalent complex between the enzyme and DNA, leading to double-strand breaks and cell death. Given the structural similarities and broad antimicrobial profile, it is plausible that some this compound derivatives exert their antibacterial effects through a similar mechanism of topoisomerase inhibition.

Disruption of Cytochrome Monooxygenase Function

Cytochrome P450 monooxygenases are a superfamily of enzymes involved in a vast array of metabolic processes, including the biosynthesis of secondary metabolites in bacteria. nih.gov In some biosynthetic pathways, these enzymes are responsible for critical hydroxylation steps that create the final, active compound. nih.gov While there is no direct evidence showing that this compound compounds disrupt cytochrome monooxygenase function as an antimicrobial mechanism, it is known that P450 enzymes are involved in the biosynthesis of complex heterocyclic molecules. For example, the biosynthesis of the phytotoxin thaxtomin A involves a P450-type monooxygenase (TxtC) for post-cyclization hydroxylation of the dipeptide core. nih.gov It is mechanistically conceivable that synthetic analogs could act as competitive inhibitors of these enzymes in pathogenic microbes, thereby disrupting the production of essential metabolites.

Broad-Spectrum Antibacterial Effects

Several compounds featuring the this compound core have demonstrated significant broad-spectrum antibacterial activity. researchgate.netresearchgate.net A notable example is pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, a metabolite isolated from the marine bacterium Bacillus tequilensis MSI45. nih.govnih.govresearchgate.net This compound has shown potent inhibitory effects against multidrug-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net

Research has quantified the effectiveness of this natural product. It exhibited a Minimum Inhibitory Concentration (MIC) of 15 µg/mL and a Minimum Bactericidal Concentration (MBC) of 20 µg/mL against a multidrug-resistant strain of S. aureus. nih.govresearchgate.net The broad utility of this scaffold is further supported by the isolation of similar derivatives, such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, from other marine bacteria like Kocuria sp., which also show notable antibacterial properties. researchgate.net

Table 2: Antimicrobial Activity of Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro against MDR S. aureus

Parameter Value
Minimum Inhibitory Concentration (MIC) 15 µg/mL

Anticancer Mechanisms

The this compound scaffold has emerged as a promising framework in medicinal chemistry for the development of novel anticancer agents. Researchers have synthesized and evaluated various derivatives, revealing multiple mechanisms through which these compounds exert their cytotoxic effects against cancer cells. These mechanisms primarily include the direct inhibition of cancer cell proliferation, the induction of programmed cell death (apoptosis), and in related pyrazine (B50134) compounds, the targeting of specific signaling pathways.

Inhibition of Cancer Cell Proliferation

Derivatives of this compound have demonstrated significant capabilities in halting the growth and proliferation of various cancer cell lines. This antiproliferative activity is often a primary indicator of a compound's potential as an anticancer drug.

One notable area of research involves the development of compounds that act as antagonists to Inhibitor of Apoptosis (IAP) proteins. A potent derivative, T-3256336, which incorporates the this compound scaffold, has shown strong tumor growth inhibitory activity in MDA-MB-231 breast cancer cells, with a GI₅₀ (50% growth inhibition) value of 1.8 nM. nih.govepa.gov This indicates that the compound is highly effective at preventing the proliferation of these cancer cells at very low concentrations. nih.govepa.gov

Another mechanistic approach involves the inhibition of N-Myristoyltransferase (NMT), an enzyme crucial for protein modifications that enable cancer cell signaling and survival. A class of inhibitors based on a cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) chemotype has been identified. psu.edu The most potent of these, a compound containing a 9-ethyl-9H-carbazole moiety, was found to inhibit cancer cell proliferation at doses consistent with those that inhibit the NMT enzyme in intact cells. psu.edu

Furthermore, research into related dihydropyrrolo[1,2-a]pyrazine derivatives has identified compounds with potent activity against both prostate (PC-3) and breast cancer (MCF-7) cells. nih.gov Compound 3h , a dihydropyrrolo[1,2-a]pyrazin-2-ium bromide derivative, significantly inhibited the viability of these cell lines, demonstrating IC₅₀ values of 1.18 µM for PC-3 cells and 1.95 µM for MCF-7 cells. nih.gov This compound also effectively reduced cancer cell migration in a dose-dependent manner. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives

Compound Name/Class Mechanism of Action Cancer Cell Line Potency (IC₅₀/GI₅₀)
T-3256336 IAP Antagonist MDA-MB-231 (Breast) 1.8 nM
Cyclohexyl-octahydro-pyrrolo[1,2-a]pyrazine (COPP) derivative N-Myristoyltransferase (NMT) Inhibitor Cancer Cells 6 µM to mM range
Compound 3h Unknown, induces apoptosis PC-3 (Prostate) 1.18 µM

Induction of Apoptosis in Cancer Cell Lines

A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Compounds built around the this compound core have been specifically designed to achieve this, primarily by targeting the cellular machinery that regulates apoptosis.

The most prominent mechanism involves the antagonism of Inhibitor of Apoptosis (IAP) proteins. IAPs are a family of proteins that block apoptosis and are often overexpressed in cancer cells, contributing to their survival. The this compound scaffold was used as a bioisostere for proline to mimic the N-terminus of the native IAP inhibitor, Smac (second mitochondria-derived activator of caspase). nih.gov This design led to the development of compound T-3256336, a potent antagonist of two key IAP proteins: cIAP1 (cellular IAP1) and XIAP (X-chromosome-linked IAP). nih.govepa.gov By inhibiting these proteins, the compound effectively removes the brakes on apoptosis, leading to cancer cell death. This was demonstrated by the compound's ability to cause tumor regression in a xenograft model using MDA-MB-231 breast cancer cells. nih.gov

In a separate line of research, a dihydropyrrolo[1,2-a]pyrazine derivative, compound 3h , was also shown to induce apoptosis in both prostate (PC-3) and breast (MCF-7) cancer cells. nih.gov The mechanism for this compound involves the activation of caspase-3 and the subsequent cleavage of PARP (Poly(ADP-ribose) polymerase), which are hallmark events in the apoptotic cascade. nih.gov

Table 2: IAP Inhibitory Activity of an this compound Derivative

Compound Name Target Protein Inhibitory Potency (IC₅₀)
T-3256336 cIAP1 1.3 nM

Advanced Spectroscopic and Crystallographic Characterization of Octahydropyrrolo 1,2 a Pyrazine and Its Complexes

X-ray Crystallography of Octahydropyrrolo[1,2-a]pyrazine-Protein Complexes

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of molecules, including how a ligand binds to its protein target. While specific crystal structures of this compound in complex with proteins are not widely available in public databases, the principles of such analyses can be understood from studies on structurally related compounds.

Elucidation of Binding Poses and Interaction Networks

X-ray crystallography allows for the precise determination of the binding pose of a ligand within the active site of a protein. This includes the conformation of the ligand and its specific interactions with amino acid residues, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, in the development of antagonists for the µ-opioid receptor, the structurally related octahydro-1H-pyrido[1,2-a]pyrazine scaffold was utilized. nih.gov Crystallographic studies of such complexes would reveal the exact orientation of the bicyclic core and its substituents within the receptor's binding pocket, identifying the key residues responsible for its affinity and activity. nih.govnih.gov This detailed interaction network is fundamental to understanding the molecular basis of recognition.

Table 1: Representative Protein-Ligand Interactions Determinable by X-ray Crystallography

Interaction TypeInteracting Atoms/Groups (Ligand)Interacting Amino Acid Residues (Protein)
Hydrogen BondNitrogen atoms in the pyrazine (B50134) ringAspartic acid, Glutamic acid, Serine, Threonine
Hydrophobic InteractionSaturated carbon backboneLeucine, Isoleucine, Valine, Phenylalanine
Ionic InteractionProtonated nitrogen atomsAspartic acid, Glutamic acid

Structural Insights for Rational Drug Design

The detailed structural information obtained from X-ray crystallography is invaluable for rational drug design. By visualizing the binding mode of a lead compound like an this compound derivative, medicinal chemists can make informed decisions to optimize its properties. For example, if a crystal structure reveals an unoccupied hydrophobic pocket adjacent to the ligand, a substituent could be added to the ligand to fill this pocket, potentially increasing binding affinity. Similarly, if a hydrogen bond is observed to be crucial for binding, the chemical structure can be modified to enhance this interaction. This structure-guided approach accelerates the drug discovery process, leading to the development of more potent and selective drug candidates. nih.gov The design of novel µ-opioid receptor antagonists based on the related octahydro-1H-pyrido[1,2-a]pyrazine scaffold exemplifies this strategy. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a versatile technique that provides detailed information about the structure and dynamics of molecules in solution, making it highly complementary to solid-state X-ray crystallography. nih.gov

Conformational Analysis in Solution

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Protons on Pyrazine Ring2.5 - 3.545 - 60
Protons on Pyrrolidine (B122466) Ring1.5 - 2.520 - 40
Bridgehead Protons2.0 - 3.050 - 65

Note: These are estimated ranges and can vary based on the solvent and specific stereochemistry.

Ligand-Protein Interaction Mapping via NMR

NMR spectroscopy is a powerful tool for studying ligand-protein interactions without the need for crystallization. nih.govduke.edu One common technique is chemical shift perturbation (CSP), also known as HSQC titration. In this experiment, the NMR spectrum of an isotopically labeled (e.g., ¹⁵N or ¹³C) protein is recorded in the absence and presence of the ligand, in this case, an this compound derivative. mdpi.com Amino acid residues in the protein that are involved in binding to the ligand will experience a change in their chemical environment, leading to a shift in their corresponding peaks in the NMR spectrum. duke.edu By mapping these changes onto the protein's structure, the binding site can be identified. Other NMR techniques like saturation transfer difference (STD) NMR and Water-LOGSY can also be used to identify which parts of the ligand are in close contact with the protein. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is widely used to identify and quantify compounds, including metabolites of drugs and other xenobiotics. nih.gov

In the context of this compound, MS and particularly high-resolution mass spectrometry (HRMS) are crucial for studying its metabolic fate. When a drug is administered, it is often metabolized by enzymes in the body, primarily the cytochrome P450 system in the liver. nih.gov These metabolic transformations can include oxidation, reduction, hydrolysis, and conjugation.

A study on secondary metabolites from Streptomyces mangrovisoli identified a related compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, using Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.org This demonstrates the utility of MS in identifying compounds with this core structure from complex biological matrices. The electron ionization (EI) mass spectrum of a related derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-, is available in the NIST WebBook, providing a reference for the fragmentation patterns of this class of compounds. nist.gov

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. nih.gov This is a significant advantage in identifying unknown metabolites. For example, if this compound undergoes hydroxylation, the resulting metabolite will have a mass increase of approximately 16 Da (the mass of an oxygen atom). HRMS can measure this mass difference with high precision, confirming the metabolic modification. The combination of liquid chromatography (LC) with HRMS (LC-HRMS) is a powerful platform for metabolic profiling, allowing for the separation of metabolites before their detection and identification by the mass spectrometer. mdpi.compensoft.net

Table 3: Common Metabolic Transformations and Corresponding Mass Shifts Detectable by MS/HRMS

Metabolic ReactionChange in Molecular FormulaApproximate Mass Change (Da)
Hydroxylation+O+16
Dehydrogenation-2H-2
N-dealkylationVaries with alkyl groupVaries
Glucuronidation+C₆H₈O₆+176
Sulfation+SO₃+80

Analysis of Biosynthesized this compound Derivatives

The this compound scaffold is a recurring motif in various natural products, particularly those isolated from microorganisms. Bacteria, especially from the phylum Actinobacteria (such as Streptomyces species) and Firmicutes (such as Bacillus species), are known to synthesize a variety of these derivatives. Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the identification and characterization of these biosynthesized compounds.

One of the most frequently identified derivatives is Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- . This compound has been isolated from several bacterial strains, including a novel species, Streptomyces mangrovisoli. nih.gov In such studies, GC-MS analysis provides crucial data, including the retention time and the mass spectrum of the compound, which can be compared against spectral libraries like the NIST database for confirmation. nih.gov

Beyond the parent dione, substituted derivatives are also commonly biosynthesized. For example, a benzyl-substituted derivative, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione , has been identified from the bacterium Exiguobacterium indicum. The following table summarizes the GC-MS data for some of the biosynthesized this compound derivatives reported in the literature.

Compound NameProducing OrganismRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-Streptomyces mangrovisoliNot Reported154Not Reported
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dioneExiguobacterium indicum16.01244Not Reported

This table is populated with data from cited research articles. "Not Reported" indicates that the specific data point was not available in the cited source.

The characterization of these naturally occurring compounds is not limited to GC-MS. Other spectroscopic techniques, such as Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, are also employed to provide a more complete structural elucidation, although detailed public data from these analyses are less common.

Profiling of Biotransformation Products

Information regarding the specific biotransformation products of this compound is not extensively covered in the currently available scientific literature. While the biosynthesis of various derivatives is well-documented, the metabolic fate of the this compound core when subjected to enzymatic or microbial degradation has not been a primary focus of published research.

General studies on the microbial metabolism of pyrazines indicate that these heterocyclic compounds can be degraded by certain bacteria and fungi. nih.gov These metabolic processes often involve enzymatic reactions such as hydroxylations, demethylations, and ring cleavage. It is plausible that the this compound ring system undergoes similar enzymatic modifications. However, without specific studies on this compound, the exact metabolic pathways and the resulting biotransformation products remain to be elucidated.

Future research in this area would be valuable for understanding the environmental fate of these compounds and their metabolic profiles in biological systems, which is a critical aspect of drug development and safety assessment.

Future Research Directions and Therapeutic Potential

Development of Next-Generation Therapeutics Based on the Octahydropyrrolo[1,2-a]pyrazine Scaffold

The inherent versatility of the this compound core has spurred the development of next-generation therapeutics aimed at improving efficacy, selectivity, and pharmacokinetic profiles over initial lead compounds. A significant area of focus has been in oncology, where the scaffold serves as a novel proline bioisostere in the design of antagonists for the Inhibitor of Apoptosis (IAP) proteins. acs.orgnih.gov This work led to the creation of compound T-3256336 , which demonstrated potent inhibitory activity against cellular IAP1 (cIAP1) and X-chromosome-linked IAP (XIAP), and induced tumor regression in xenograft models. acs.orgnih.gov

However, challenges such as metabolic instability and susceptibility to efflux pumps like Multidrug Resistance Protein 1 (MDR1) have been identified with some first-generation compounds. researchgate.netmdpi.com To overcome these limitations, researchers are actively modifying the core scaffold. For instance, a tricyclic hexahydropyrazino[1,2-a]indole scaffold was developed to enhance membrane permeability and reduce efflux, representing a clear strategy for creating superior, next-generation drug candidates. researchgate.net

Another prominent therapeutic direction is the development of calcium channel blockers for pain management. google.com Lead optimization efforts on initial screening hits led to the discovery of ABT-639 , a potent and selective T-type calcium channel blocker incorporating the (R)-octahydropyrrolo[1,2-a]pyrazine moiety. nih.gov This compound exhibited improved metabolic stability and oral bioavailability compared to the initial hits, showcasing a successful evolution of therapeutics based on the scaffold. nih.gov

Table 1: Examples of Next-Generation Therapeutics
CompoundTherapeutic TargetIntended ApplicationKey Advancement
T-3256336IAP Proteins (cIAP1, XIAP)AnticancerPotent tumor growth inhibitory activity based on a novel proline mimetic scaffold. acs.orgnih.gov
Hexahydropyrazino[1,2-a]indole derivativesIAP ProteinsAnticancerImproved membrane permeability and reduced susceptibility to MDR1 efflux compared to T-3256336. researchgate.net
ABT-639Ca_v3.2 T-type Calcium ChannelAnalgesic (Pain)Improved metabolic stability and oral bioavailability over initial screening hits. nih.gov

Exploration of Novel Biological Targets

Research into the this compound scaffold is continually uncovering new biological targets, expanding its potential therapeutic applications beyond its initial uses. While IAP proteins and calcium channels are well-established targets, recent studies have identified several others. acs.orggoogle.com

A notable discovery was the identification of the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as an inhibitor of human N-myristoyltransferase-1 (NMT-1). researchgate.net NMT is an emerging therapeutic target involved in cellular signaling, and its inhibition has implications for cancer and infectious diseases. researchgate.net Further investigations revealed that these compounds act as competitive inhibitors at the peptide-binding site of the enzyme. researchgate.net

In the realm of antimicrobial research, derivatives such as 3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione have shown potential by inhibiting bacterial topoisomerase IV and fungal cytochrome monooxygenase CYP51. narraj.org Additionally, 3-[(4-hydroxyphenyl)methyl]-octahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified through molecular docking studies as a potential inhibitor of the HER2 protein, a key target in certain types of breast cancer. ui.ac.id The antioxidant properties of certain derivatives, such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- , may also contribute to cytotoxic effects against cancer cells. frontiersin.org

Table 2: Novel Biological Targets for this compound Derivatives
Derivative/ChemotypeBiological TargetPotential Therapeutic AreaSource
Cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP)N-Myristoyltransferase-1 (NMT-1)Anticancer, Anti-infective researchgate.net
3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dioneTopoisomerase IV, Cytochrome Monooxygenase (CYP51)Antimicrobial narraj.org
3-[(4-hydroxyphenyl)methyl]-octahydropyrrolo[1,2-a]pyrazine-1,4-dioneHER2Anticancer (Breast Cancer) ui.ac.id
Substituted octahydropyrrolo[1,2-a]pyrazinesT-type Calcium Channels (Ca_v3.2)Analgesic (Pain) google.comnih.gov
This compound scaffoldInhibitor of Apoptosis (IAP) ProteinsAnticancer acs.orgnih.gov

Application in Neglected Tropical Diseases and Emerging Pathogens

The scaffold's diverse bioactivity extends to combating infectious diseases, including those that disproportionately affect developing nations. There is growing interest in applying this compound derivatives to neglected tropical diseases and emerging pathogens, particularly in light of rising antimicrobial resistance.

Significant progress has been made in the development of fast-acting antimalarials, with compounds containing an (R)-octahydropyrrolo[1,2-a]pyrazine moiety showing promise. acs.org Malaria remains a major global health challenge, and new, effective treatments are urgently needed to combat drug-resistant strains of the Plasmodium parasite. acs.org Furthermore, the parent compound this compound was identified in an extract that was active against Trypanosoma congolense, the parasite responsible for African animal trypanosomiasis, a debilitating disease in livestock. researchgate.net

The antibacterial and antifungal properties of various this compound-1,4-dione derivatives have been documented against a range of pathogenic microbes, including Escherichia coli, Staphylococcus aureus, and Candida albicans. narraj.orgresearchgate.netsmujo.id These findings are particularly relevant given the global health crisis of antibiotic resistance, positioning this scaffold as a potential source of new antimicrobial agents. smujo.id Co-culture fermentation studies have also shown that the production of bioactive derivatives like cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr) can be enhanced, suggesting novel biotechnological approaches to production. mdpi.com

Advanced Delivery Systems and Formulation Strategies

To maximize the therapeutic potential of this compound-based drugs, researchers are exploring advanced delivery systems and formulation strategies. A key driver for this is the need to overcome pharmacokinetic challenges, such as poor solubility or susceptibility to efflux by transporters like P-glycoprotein (P-gp/MDR1), which was observed with the IAP antagonist T-3256336. researchgate.net

Future strategies may involve encapsulating these compounds in novel drug delivery systems to improve their therapeutic index and bioavailability. Depot injectable formulations, which allow for controlled, sustained release of a drug over time, are one potential avenue. google.comgoogle.com The use of liposomes or microemulsions is also being considered, as these systems can protect the drug from degradation and facilitate its transport to the target site. google.comgoogle.com For oral administration, specific formulations such as the PEG400/cremophor EL/oleic acid mixture used in preclinical studies of ABT-639, may be further optimized to enhance absorption. nih.gov These advanced formulations will be critical for translating potent lab-tested compounds into viable clinical treatments.

Combinatorial Chemistry and High-Throughput Screening for New this compound Leads

The discovery of new this compound-based leads is being accelerated by the use of modern drug discovery techniques. High-throughput screening (HTS) has proven to be a powerful tool for identifying initial hits from large compound libraries. nih.gov For example, HTS was instrumental in identifying the initial sulfonamide hits that, through subsequent optimization, led to the development of the pain therapeutic ABT-639. nih.gov

Similarly, a medium-throughput assay was specifically developed to screen a library of approximately 16,000 diverse compounds for inhibitors of NMT-1, which successfully identified the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype as a promising starting point. researchgate.net

The generation of diverse compound libraries for these screening campaigns relies heavily on combinatorial chemistry. By systematically modifying different positions on the this compound scaffold, chemists can rapidly generate a multitude of derivatives. This approach, coupled with HTS, allows for the efficient exploration of the structure-activity relationship (SAR) and the identification of compounds with improved potency and optimized properties, paving the way for the next wave of therapeutics derived from this versatile scaffold.

Q & A

Q. What are common synthetic strategies for constructing the octahydropyrrolo[1,2-a]pyrazine core?

The core structure is typically synthesized via cyclization or cross-coupling reactions. For example:

  • N-Alkylation and dehydrative cyclization : Pyrrole-2-carboxaldehyde reacts with 2-bromoacetophenones, followed by ammonium acetate-mediated cyclization to form the bicyclic scaffold .
  • Double cyclization : Benzo[d]imidazole hybrids are synthesized via sequential cyclization steps, enabling structural diversification .
  • Catalyst-free one-pot synthesis : Bromopyruvate and benzodiamines react to form pyrrolo[1,2-a]pyrazine derivatives under mild conditions .

Q. How is structural characterization of this compound derivatives performed?

Key methods include:

  • Spectroscopy : NMR (¹H/¹³C) identifies substitution patterns and stereochemistry. For example, ¹H NMR of fluorinated derivatives shows distinct coupling constants (e.g., JC–F = 4.0–24.0 Hz) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI-QTOF) confirms molecular formulas (e.g., [M + Na]<sup>+</sup> for C19H12FN3 at m/z 324.0912) .
  • Crystallography : X-ray diffraction resolves absolute configurations, as seen in cyclo(L-Pro-L-Phe) derivatives .

Q. What in vitro biological screening approaches are used for this scaffold?

  • Cancer cell line assays : Derivatives are tested against MDA-MB-231 (breast cancer) and other lines to evaluate anti-proliferative activity .
  • Enzyme inhibition studies : Competitive binding assays measure inhibition of apoptosis proteins (IAPs), with IC50 values correlated to structural features (e.g., cyclopropane modifications improve cIAP/XIAP binding) .

Advanced Research Questions

Q. How can low yields in palladium-catalyzed cross-coupling reactions of this scaffold be addressed?

  • Optimized catalysts : Use Pd(TFA)2 with cesium carbonate to enhance reactivity and reduce racemization .
  • Electron-deficient aryl bromides : Improve coupling efficiency by tuning electronic effects (e.g., fluorinated or nitro-substituted aryl partners) .
  • Temperature control : Reactions performed at 80–100°C in DMF or toluene improve regioselectivity .

Q. What strategies improve the pharmacokinetic (PK) profile of this compound-based therapeutics?

  • Metabolic stability : Introducing cyclopropane moieties blocks oxidative degradation sites, as demonstrated in IAP antagonists (e.g., compound 1 vs. compound A) .
  • Solubility enhancement : Polar substituents (e.g., trifluoroethyl groups) increase aqueous solubility without compromising target binding .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

  • Cross-validation : Compare NMR data with computational models (DFT) to assign stereochemistry .
  • Isotopic labeling : Deuterium exchange experiments clarify ambiguous proton signals in complex hybrids .

Q. How is this scaffold applied in fluorescence imaging?

  • NIR-I/II fluorophores : Fusing this compound with xanthene cores increases Stokes shift (56–99 nm) and photostability. For example, dye 30 (ΦF = 0.74, brightness = 66,400 M<sup>−1</sup>cm<sup>−1</sup>) is optimal for super-resolution microscopy .
  • Cellular imaging : Fluorophores with 2-(2,2,2-trifluoroethyl) substituents exhibit low cytotoxicity and high membrane permeability .

Q. What enantioselective methods are available for synthesizing chiral derivatives?

  • Iridium-catalyzed hydrogenation : Reduces pyrrolo[1,2-a]pyrazinium salts with up to 95% ee using [Ir(COD)Cl]2 and chiral phosphine ligands .
  • Chiral auxiliaries : L-Proline-based templates guide asymmetric synthesis of diketopiperazine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.